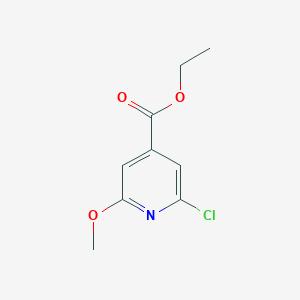

Ethyl 2-chloro-6-methoxyisonicotinate

Description

Overview of Isonicotinates in Organic Synthesis

Isonicotinates, which are esters of isonicotinic acid (pyridine-4-carboxylic acid), represent a significant subclass of pyridine (B92270) derivatives with considerable utility in organic synthesis. The ester functional group at the 4-position of the pyridine ring provides a versatile handle for a variety of chemical transformations. Isonicotinate (B8489971) moieties are integral to the design of novel compounds with specific biological activities. For instance, they have been incorporated into molecular scaffolds to develop new anti-inflammatory agents. Furthermore, isonicotinate esters serve as crucial precursors for the synthesis of other important molecules, such as isonicotinic acid hydrazide, a key component in antitubercular medications. The reactivity of the pyridine ring in isonicotinates can be strategically manipulated, allowing for the introduction of additional functional groups, which is a fundamental aspect of building molecular complexity.

Importance of Halogenated Pyridine Esters as Advanced Precursors

The introduction of halogen atoms onto the pyridine ester scaffold dramatically enhances its synthetic potential, transforming it into an advanced precursor for a wide range of complex molecules. Halogenated pyridines are recognized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen, such as chlorine or bromine, on the pyridine ring provides a reactive site for various cross-coupling reactions, including Suzuki and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions are fundamental to modern organic synthesis, enabling the efficient assembly of intricate molecular architectures.

The strategic placement of a halogen atom influences the electronic properties of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This allows for the displacement of the halogen with a wide array of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups. This versatility makes halogenated pyridine esters highly sought-after intermediates in drug discovery and development, where the ability to generate a library of structurally diverse compounds is paramount for identifying new therapeutic leads.

Research Focus on Ethyl 2-chloro-6-methoxyisonicotinate: A Key Building Block

Among the vast array of halogenated pyridine esters, this compound has emerged as a particularly valuable building block in organic synthesis. Its unique substitution pattern, featuring a chloro group at the 2-position, a methoxy (B1213986) group at the 6-position, and an ethyl ester at the 4-position, provides a trifecta of functionalities that can be selectively manipulated.

The chlorine atom at the 2-position is the primary reactive site for nucleophilic substitution and cross-coupling reactions, making it the key handle for introducing molecular diversity. The methoxy group at the 6-position electronically influences the reactivity of the ring, and the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding its synthetic utility. This compound serves as a key intermediate in the synthesis of more complex bioactive molecules for the pharmaceutical and agrochemical industries. Its structural features make it an ideal starting material for creating compounds with potential therapeutic or pesticidal properties.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 106719-08-8 |

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 g/mol nih.gov |

| IUPAC Name | ethyl 2-chloro-6-methoxypyridine-4-carboxylate nih.gov |

| Appearance | Solid |

| Purity | Typically >98% |

Detailed research findings highlight the enhanced reactivity of this molecule, which facilitates its use in the efficient production of complex compounds with therapeutic potential. Its favorable solubility and stability characteristics also make it an attractive candidate for various synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSXCXUUDCONKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248348 | |

| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106719-08-8 | |

| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106719-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Chloro 6 Methoxyisonicotinate

Established Synthetic Routes to Ethyl 2-chloro-6-methoxyisonicotinate

The traditional synthesis of this compound relies on several well-established chemical transformations. These routes typically involve the formation of the isonicotinic acid backbone followed by functional group manipulations.

Esterification of 2-chloro-6-methoxyisonicotinic Acid

A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. This reaction is a classic example of Fischer-Speier esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). When sulfuric acid is employed, the reaction mixture of 2-chloro-6-methoxyisonicotinic acid and excess ethanol is typically heated under reflux to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard work-up procedure involving neutralization and extraction yields the desired ethyl ester.

Alternatively, thionyl chloride can be used to convert the carboxylic acid to its more reactive acyl chloride intermediate. This intermediate then readily reacts with ethanol to form the ethyl ester with high efficiency. This two-step, one-pot approach often provides excellent yields.

| Reagent/Catalyst | Reaction Conditions | Typical Yield |

| Ethanol, Sulfuric Acid | Reflux | High |

| Thionyl Chloride, then Ethanol | Room temperature to reflux | Very High |

Chlorination Strategies for Pyridine (B92270) Precursors

The introduction of the chlorine atom at the 2-position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved through the chlorination of a suitable pyridine precursor. A common strategy involves the use of a 6-methoxypyridine derivative which can be selectively chlorinated.

One approach involves the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to chlorinate a pyridinone precursor. The methoxy (B1213986) group at the 6-position influences the regioselectivity of the chlorination, directing the chlorine atom to the 2-position. The reaction conditions for such chlorinations often require elevated temperatures.

Another strategy involves the Sandmeyer reaction, starting from an amino-substituted pyridine precursor. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.

Multi-step Convergent Syntheses from Simpler Feedstocks

Convergent synthesis strategies offer an efficient approach to complex molecules by assembling smaller, pre-functionalized fragments in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a functionalized pyridine ring followed by the introduction of the ester and methoxy groups.

One potential multi-step pathway begins with a simple, commercially available pyridine derivative. A sequence of reactions, including nitration, reduction, and diazotization, can be employed to introduce the required functional groups at the desired positions. For instance, a nitropyridine can be reduced to an aminopyridine, which can then be converted to a chloropyridine via a Sandmeyer reaction. The carboxylic acid or ester group can be introduced through various methods, such as Grignard reactions with carbon dioxide or by the oxidation of a methyl group. The methoxy group is often introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a chloro or nitro group, with sodium methoxide (B1231860). The order of these steps is crucial to ensure the correct regiochemistry of the final product.

Novel and Optimized Synthetic Strategies

Recent research has focused on developing more efficient, selective, and scalable methods for the synthesis of this compound. These novel strategies often employ advanced catalytic systems and optimized reaction conditions.

Advanced Reaction Conditions and Catalysis for Enhanced Yield and Selectivity

The use of advanced catalytic systems has shown promise in improving the synthesis of substituted pyridines. For the chlorination and methoxylation steps, transition metal catalysts, such as those based on palladium or copper, can offer higher selectivity and milder reaction conditions compared to traditional methods.

For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce the methoxy group with high precision. Similarly, advancements in catalytic chlorination reactions can provide better control over the regioselectivity of the chlorination step, leading to higher yields of the desired 2-chloro isomer. The use of phase-transfer catalysts can also enhance the efficiency of nucleophilic substitution reactions for the introduction of the methoxy group.

| Catalytic System | Transformation | Advantages |

| Palladium-based catalysts | Methoxylation | High selectivity, mild conditions |

| Copper-based catalysts | Chlorination/Methoxylation | Cost-effective, good yields |

| Phase-transfer catalysts | Nucleophilic Substitution | Enhanced reaction rates |

Process Optimization and Scale-up Considerations in Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations. Key factors include the cost and availability of starting materials, reaction efficiency, product purity, and waste minimization.

In a production setting, optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and throughput. The choice of solvents is also a critical consideration, with a preference for greener and more easily recyclable options. Continuous flow chemistry is an emerging technology that can offer significant advantages for the large-scale synthesis of such specialty chemicals, providing better control over reaction conditions and improving safety and efficiency.

Purification methods also need to be scalable. While chromatography is a common technique in the lab, industrial-scale production often relies on crystallization or distillation for product purification to be economically viable.

Precursor Chemistry and Derivatization Pathways for this compound

The synthesis of this compound is not a single-step process but rather a sequence of reactions starting from foundational precursors. A key starting material in a common synthetic route is 2,6-dichloroisonicotinic acid.

A plausible and documented synthetic approach to 2,6-dichloroisonicotinic acid begins with citrazinic acid. The reaction involves heating citrazinic acid with phosphorus oxychloride and a phase transfer catalyst, such as tetraethylammonium (B1195904) chloride, to yield 2,6-dichloroisonicotinic acid.

Table 1: Synthesis of 2,6-dichloroisonicotinic acid

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| Citrazinic acid | Phosphorus oxychloride, Tetraethylammonium chloride | Heated at 130°C for 18 hours, then at 145°C for 2 hours | 2,6-dichloroisonicotinic acid | 89% chemicalbook.com |

With 2,6-dichloroisonicotinic acid in hand, the synthesis of the target molecule, this compound, can proceed through two primary strategic pathways:

Esterification followed by selective methoxylation: The carboxylic acid is first converted to its ethyl ester, followed by the substitution of one of the chloro groups with a methoxy group.

Selective methoxylation followed by esterification: One of the chloro groups of the dicarboxylic acid is first replaced by a methoxy group, and the resulting intermediate is then esterified.

The esterification of chloropyridine carboxylic acids is a standard procedure. For instance, 2-chloronicotinic acid can be esterified by refluxing in ethanol with a catalytic amount of sulfuric acid, yielding Ethyl 2-chloronicotinate in high yield. guidechem.com A similar approach can be applied to 2,6-dichloroisonicotinic acid.

Table 2: Representative Esterification of a Chloropyridine Carboxylic Acid

| Reactant | Reagent | Conditions | Product | Yield |

| 2-chloronicotinic acid | Ethanol, conc. H2SO4 (catalytic) | Reflux, 3-4 hours | Ethyl 2-chloronicotinate | 92% guidechem.com |

The subsequent step of selective methoxylation is crucial. In a related synthesis, the methyl ester of 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid was O-methylated using methyl iodide and silver carbonate to produce Methyl 2-chloro-6-methoxynicotinate. chemicalbook.com For Ethyl 2,6-dichloroisonicotinate, a selective nucleophilic substitution with sodium methoxide in methanol (B129727) would be employed to replace one of the chlorine atoms. The 2- and 6-positions on the pyridine ring are electronically equivalent in the starting dichloro compound, so monosubstitution is a key challenge, often controlled by stoichiometry and reaction conditions.

Derivatization Pathways

The chemical reactivity of this compound is primarily centered around the remaining chloro group and the ethyl ester functionality, allowing for a variety of derivatization reactions.

The chloro group at the 2-position can undergo nucleophilic aromatic substitution with a range of nucleophiles. This allows for the introduction of various functional groups, leading to a diverse array of substituted 6-methoxyisonicotinates.

The ethyl ester group can be hydrolyzed back to the carboxylic acid under basic conditions, which can then be used in further reactions such as amide bond formation.

These synthetic and derivatization strategies highlight the utility of this compound as a building block in the preparation of functionalized pyridine derivatives for various applications in chemistry and related sciences.

Reactivity and Transformations of Ethyl 2 Chloro 6 Methoxyisonicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 2-chloro-6-methoxyisonicotinate is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom and the chloro substituent. This facilitates nucleophilic aromatic substitution (SNAr) reactions, primarily at the 2-position.

Halogen Displacement Reactions (e.g., SNAr)

The chlorine atom at the 2-position of the pyridine ring is a good leaving group and is readily displaced by a variety of nucleophiles through an SNAr mechanism. This two-step process involves the initial attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity.

The reactivity of the 2-chloro position is enhanced by the presence of the electron-withdrawing ester group at the 4-position, which further polarizes the C-Cl bond. Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiols. For instance, reaction with various primary and secondary amines can lead to the corresponding 2-amino-6-methoxyisonicotinate derivatives. Similarly, treatment with sodium methoxide (B1231860) can introduce a second methoxy (B1213986) group, and reaction with thiols can yield 2-thioether substituted pyridines.

| Nucleophile (Example) | Reagent/Conditions | Product Type |

| Amine | R-NH2, heat | 2-Amino-6-methoxyisonicotinate derivative |

| Alkoxide | NaOR, solvent | 2-Alkoxy-6-methoxyisonicotinate derivative |

| Thiol | R-SH, base | 2-(Alkylthio)-6-methoxyisonicotinate derivative |

Selective Substitution of the Methoxy Moiety

While the chloro group is the more reactive site for nucleophilic attack, under specific and often harsh conditions, the methoxy group at the 6-position can also be substituted. Cleavage of the methoxy ether can be achieved using strong acids or Lewis acids. For example, treatment with reagents like aluminum chloride (AlCl3) can lead to the demethylation of the methoxy group, forming a hydroxypyridine derivative. However, this transformation often requires more forcing conditions compared to the displacement of the chlorine atom and may lead to a mixture of products if not carefully controlled. The selectivity of this reaction is influenced by the nature of the Lewis acid and the reaction temperature.

Ester Group Transformations of this compound

The ethyl ester group at the 4-position of the pyridine ring is susceptible to a range of transformations, providing a handle for further molecular diversification.

Hydrolysis and Saponification to Carboxylic Acids

The ethyl ester can be converted to the corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid, through hydrolysis. This can be achieved under either acidic or basic conditions. chemistrysteps.comyoutube.comlibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. youtube.comlibretexts.org The use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible process carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. chemistrysteps.com The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. chemistrysteps.com Saponification is often preferred due to its irreversible nature and generally higher yields. chemistrysteps.com

Amidation and Hydrazinolysis Reactions

The ester group can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry.

Amidation: The reaction of this compound with a primary or secondary amine, often at elevated temperatures, can directly produce the corresponding amide, 2-chloro-6-methoxyisonicotinamide. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents.

Hydrazinolysis: Treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O), typically in an alcoholic solvent with heating, yields the corresponding hydrazide, 2-chloro-6-methoxyisonicotinohydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.

| Reagent | Conditions | Product |

| R-NH2 | Heat | 2-Chloro-6-methoxyisonicotinamide derivative |

| N2H4·H2O | Alcohol, heat | 2-Chloro-6-methoxyisonicotinohydrazide |

Reduction of the Ester Functionality

The ethyl ester can be selectively reduced to the corresponding primary alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro group or the pyridine ring itself.

Using strong reducing agents: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is effective in reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.orglumenlearning.combyjus.com The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Using milder reducing agents: Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters on its own. libretexts.orglumenlearning.com However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, allowing for the selective reduction of esters in some cases. mdma.chresearchgate.netresearchgate.netorientjchem.orgkhanacademy.org For instance, the NaBH4/I2 system has been shown to reduce carboxylic acids to alcohols. mdma.chresearchgate.netresearchgate.net

The choice between these reducing agents depends on the desired selectivity and the presence of other functional groups in the molecule.

| Reducing Agent | Conditions | Product |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF | (2-Chloro-6-methoxypyridin-4-yl)methanol |

| Sodium borohydride (NaBH4) with additives | Varies | (2-Chloro-6-methoxypyridin-4-yl)methanol |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide range of substituents at the 2-position of the pyridine core.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, and it has been successfully applied to this compound. uwindsor.carsc.orgnih.gov This reaction typically involves the use of a palladium catalyst and a base to couple the chloro-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester. uwindsor.carsc.orgnih.gov The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of aryl chlorides. uwindsor.canih.gov

The reaction conditions for the Suzuki-Miyaura coupling of this compound can be tailored to accommodate a variety of organoboron reagents, leading to the synthesis of a diverse array of 2-aryl- and 2-heteroaryl-6-methoxyisonicotinates. nih.govresearchgate.netclaremont.eduresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Ethyl 2-phenyl-6-methoxyisonicotinate |

| (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | Ethyl 2-(4-fluorophenyl)-6-methoxyisonicotinate |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | Ethyl 2-(thiophen-2-yl)-6-methoxyisonicotinate |

The Negishi coupling provides an alternative and often complementary method to the Suzuki-Miyaura reaction for the formation of C-C bonds. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.orgnih.gov The palladium-catalyzed Negishi coupling of this compound with various organozinc reagents proceeds efficiently to afford the corresponding 2-substituted-6-methoxyisonicotinates. organic-chemistry.orgnih.gov

A key advantage of the Negishi coupling is the ability to perform the reaction under mild conditions, often at room temperature. organic-chemistry.org The choice of the palladium catalyst and ligand system is critical for achieving high yields and selectivity. nih.govorganic-chemistry.org For instance, the use of Pd₂(dba)₃ with a bulky phosphine ligand like X-Phos has been shown to be effective for the coupling of aryl chlorides. organic-chemistry.org

Table 2: Examples of Negishi Coupling Reactions

| Organozinc Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Ethyl 2-phenyl-6-methoxyisonicotinate |

| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | Ethyl 2-ethyl-6-methoxyisonicotinate |

| (Thiophen-2-yl)zinc chloride | Pd₂(dba)₃/XPhos | THF | Ethyl 2-(thiophen-2-yl)-6-methoxyisonicotinate |

The Stille coupling, which employs organotin reagents, and the Kumada coupling, which utilizes Grignard reagents, represent other important transition metal-catalyzed cross-coupling reactions for C-C bond formation. organic-chemistry.orgorgsyn.org While less common than Suzuki and Negishi couplings for this particular substrate, they offer alternative synthetic routes.

The Kumada coupling, one of the earliest developed cross-coupling reactions, typically uses nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.orgorgsyn.orgmit.edu The high reactivity of Grignard reagents can sometimes lead to side reactions, but with careful optimization of reaction conditions, the Kumada coupling can be a viable method for the derivatization of this compound. mit.edunih.govresearchgate.net

Beyond the more traditional cross-coupling reactions, other modalities have emerged that expand the synthetic utility of this compound. Nickel-catalyzed cross-electrophile coupling is a powerful technique that allows for the coupling of two different electrophiles, often an aryl halide and an alkyl halide. yale.edunih.govyale.edunih.gov This approach avoids the pre-formation of organometallic reagents, offering a more direct and atom-economical route to the desired products. yale.eduyale.edu The reaction typically involves a nickel catalyst and a reducing agent. yale.edunih.govyale.edu

Mechanistic Investigations of Reaction Pathways of this compound

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de

In the context of this compound, the cycle begins with the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. organic-chemistry.org The electronic properties of the pyridine ring and the nature of the phosphine ligand on the palladium catalyst play a crucial role in facilitating this step. organic-chemistry.org

The next step is transmetalation , where the organic group from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium(II) complex, displacing the halide. uni-muenchen.de This step is influenced by the nature of the organometallic reagent and the base used in the reaction.

Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational studies and kinetic experiments have provided deeper insights into these reaction pathways, helping to optimize reaction conditions and develop more efficient catalytic systems. mdpi.com For instance, understanding the relative rates of the different steps in the catalytic cycle can guide the choice of ligands and additives to minimize side reactions and maximize product yield. uni-muenchen.de

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Chloro 6 Methoxyisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of ethyl 2-chloro-6-methoxyisonicotinate. While specific spectral data for this exact compound are not widely available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet around 3.9-4.2 ppm. The ethyl ester group would give rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) around 4.3-4.5 ppm and a triplet for the terminal methyl protons (-OCH₂CH₃) around 1.3-1.5 ppm. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyridine ring would appear between approximately 110 and 160 ppm, with their precise shifts influenced by the chloro and methoxy substituents. The carbon of the methoxy group would be found around 55-60 ppm, while the methylene and methyl carbons of the ethyl group would appear further upfield, typically around 60-65 ppm and 14-16 ppm, respectively.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine-H | 7.5 - 8.2 (multiplets) | 110 - 160 |

| -OCH₃ | 4.0 (singlet) | 56 |

| -OCH₂CH₃ | 4.4 (quartet) | 62 |

| -OCH₂CH₃ | 1.4 (triplet) | 14 |

| C=O | - | 165 |

This table is illustrative and not based on experimental data for this compound.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the aromatic protons on the pyridine ring, helping to determine their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for connecting different functional groups. For instance, a correlation would be expected between the methoxy protons and the carbon atom of the pyridine ring to which the methoxy group is attached. Similarly, correlations between the ethyl group protons and the carbonyl carbon, as well as between the aromatic protons and the ester carbonyl carbon, would definitively establish the ester functionality and its position on the ring.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize the structure of the compound in its crystalline form. wikipedia.org This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. Magic Angle Spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions and obtain higher resolution spectra. wikipedia.orgemory.edu By analyzing the chemical shifts and cross-polarization dynamics in the solid state, one can gain insights into the molecular packing and intermolecular interactions within the crystal lattice. nih.gov For this compound, ssNMR could be used to study the conformation of the ethyl ester group relative to the pyridine ring in the solid state, which may differ from its conformation in solution.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. While no published crystal structure for this compound is readily available, analysis of a structurally related compound, ethyl 2,6-dimethoxybenzoate, provides an example of the type of data that can be obtained. organicchemistrydata.orgyoutube.com For this compound, a single-crystal X-ray analysis would precisely determine all bond lengths, bond angles, and torsion angles. This would reveal the planarity of the pyridine ring and the conformation of the methoxy and ethyl ester substituents relative to the ring. For instance, it would show the degree to which the ester group is twisted out of the plane of the aromatic ring. mdpi.com

An illustrative table of crystallographic data that could be expected from such an analysis is provided below, based on data for a similar compound. youtube.com

| Parameter | Illustrative Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.0 |

| c (Å) | ~10.0 |

| β (°) | ~105 |

| Volume (ų) | ~950 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.4 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. youtube.com It is used to identify the crystalline phase of a compound and can be used to distinguish between different polymorphs. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice parameters. This technique is crucial for quality control in manufacturing processes to ensure the correct crystalline form of a substance is produced. While specific PXRD data for the title compound is not available, a study on a different organic molecule, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, demonstrates the application of this technique for obtaining unit-cell parameters and space group information from powder data. sigmaaldrich.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for investigating the molecular structure of compounds by examining the vibrations of their constituent atoms. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes within a molecule, allowing for a thorough characterization.

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds. The analysis of the IR spectrum of this compound is based on the characteristic absorption bands of its constituent parts: the substituted pyridine ring and the ethyl ester group.

The presence of the aromatic pyridine ring is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ range. For a closely related compound, 2-chloro-6-methoxypyridine, the Fourier Transform Infrared (FTIR) spectrum shows prominent bands in these regions, which can be used as a reference for assigning the peaks for this compound. nih.govdocumentsdelivered.comresearchgate.net

The ethyl ester group gives rise to a strong and sharp absorption band corresponding to the C=O stretching vibration, which is typically observed in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. The C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. For instance, the FTIR spectrum of ethyl isonicotinate (B8489971), a parent compound, displays these characteristic ester peaks. researchgate.net

The methoxy group (-OCH₃) attached to the pyridine ring has characteristic C-H stretching vibrations that appear in the 2950-2850 cm⁻¹ range. The C-O stretching vibration of the methoxy group is typically found in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range, and its exact position can be influenced by the surrounding molecular structure.

A detailed assignment of the fundamental vibrational modes of this compound can be inferred by comparing its experimental spectrum with those of related molecules and with theoretical calculations using methods like Density Functional Theory (DFT). The table below provides a tentative assignment of the major IR absorption bands based on the analysis of similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Ethyl and Methoxy Groups |

| C=O Stretch | 1750 - 1735 | Ester |

| C=C and C=N Ring Stretch | 1600 - 1400 | Pyridine Ring |

| C-O Stretch (Ester) | 1300 - 1000 | Ester |

| C-O Stretch (Methoxy) | 1200 - 1000 | Methoxy Group |

| C-Cl Stretch | 800 - 600 | Chloro Group |

The Raman spectrum is expected to show strong bands corresponding to the ring breathing vibrations of the substituted pyridine ring, which are often weak or absent in the IR spectrum. For 2-chloro-6-methoxypyridine, the FT-Raman spectrum has been recorded and analyzed, providing a basis for interpreting the spectrum of the title compound. nih.govdocumentsdelivered.comresearchgate.net The symmetric vibrations of the C-O-C linkage in the ester and methoxy groups are also expected to be Raman active.

In the solid state, low-frequency Raman scattering (typically below 200 cm⁻¹) can provide information about lattice vibrations (phonons), which are related to the collective motions of molecules in the crystal lattice. The positions and widths of these phonon peaks can give insights into the crystal packing, intermolecular interactions, and phase transitions. While specific data on the crystal packing of this compound is not available, studies on related halogenated pyridines have utilized Raman spectroscopy to understand their solid-state structures.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. The table below summarizes the expected prominent Raman bands and their assignments.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Vibration Type |

|---|---|---|

| Pyridine Ring Breathing | 1050 - 990 | Pyridine Ring |

| Symmetric C-O-C Stretch | 900 - 800 | Ester and Methoxy Groups |

| C-Cl Stretch | 800 - 600 | Chloro Group |

| Lattice Vibrations (Phonons) | < 200 | Crystal Packing (in solid state) |

By integrating the findings from both IR and Raman spectroscopy, a comprehensive vibrational analysis of this compound can be achieved, providing a solid foundation for its structural elucidation and characterization.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Chloro 6 Methoxyisonicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules. By approximating the electron density of a system, DFT methods can calculate various molecular properties with a favorable balance of accuracy and computational cost. Such calculations are instrumental in elucidating the electronic nature, preferred three-dimensional structure, and spectral signatures of Ethyl 2-chloro-6-methoxyisonicotinate.

The electronic structure of a molecule is fundamental to its stability and reactivity. Key components of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVTZ, are employed to determine these values. researchgate.netresearchgate.net For substituted pyridines, the positions and electronic nature of the substituents significantly influence the energies of the frontier orbitals. In this compound, the electron-withdrawing chloro and ethyl isonicotinate (B8489971) groups, combined with the electron-donating methoxy (B1213986) group, create a complex electronic environment.

Theoretical studies on analogous compounds provide insight into the expected electronic properties. For instance, analysis of related heterocyclic systems shows how different functional groups modulate the HOMO-LUMO gap. A smaller energy gap generally makes it easier for charge transfer to occur within the molecule or with other molecules. mdpi.com The electronic properties can also be affected by the solvent environment, which can cause shifts in the HOMO-LUMO energy gap. materialsciencejournal.orgresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for a Related Heterocyclic Compound This table presents typical data obtained from DFT calculations on analogous molecular systems to illustrate the parameters derived from electronic structure analysis.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.06 | Indicates the ionization potential and electron-donating capability. materialsciencejournal.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.54 | Relates to the electron affinity and electron-accepting capability. materialsciencejournal.org |

| HOMO-LUMO Energy Gap | ΔE | 4.52 | A measure of chemical reactivity and kinetic stability. mdpi.commaterialsciencejournal.org |

| Chemical Hardness | η | 2.26 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness | S | 0.44 | The reciprocal of hardness, indicating higher reactivity. mdpi.com |

| Electronegativity | χ | 4.80 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | 5.09 | A measure of the energy lowering of a system when it accepts electrons. |

Source: Data modeled after findings for related organic compounds. mdpi.commaterialsciencejournal.org

DFT calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts (δ) can be predicted. These predictions are invaluable for validating experimental results and assigning signals in complex spectra. researchgate.net

The process involves optimizing the molecule's geometry using a DFT method and then performing a GIAO (Gauge-Including Atomic Orbital) calculation with the same or a higher-level basis set. researchgate.net Comparing the calculated ¹H and ¹³C NMR shifts with experimental data serves as a stringent test of the accuracy of the computed structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging in the experimental sample, which may not be fully captured in the gas-phase or implicit solvent computational model. nanobioletters.com

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Compound (2-chloro-6-methylaniline) This table illustrates the typical correlation between DFT-predicted and experimentally observed NMR chemical shifts, a method applicable to validating the structure of this compound.

| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| C1 | 141.4 | 143.3 |

| C2 | 123.7 | 125.1 |

| C3 | 119.4 | 120.5 |

| C4 | 129.1 | 130.2 |

| C5 | 122.5 | 123.8 |

| C6 | 118.5 | 119.9 |

| CH₃ | 17.8 | 18.2 |

Source: Data adapted from studies on 2-chloro-6-methylaniline. researchgate.net

Before any properties can be accurately calculated, the minimum energy structure (or structures) of the molecule must be determined through geometry optimization. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of atoms. For flexible molecules like this compound, which has rotatable bonds in its ethyl and methoxy groups, a conformational landscape analysis is crucial.

Reaction Mechanism Simulations and Energetics

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing insights that are often impossible to obtain experimentally. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the chloro substituent is displaced by a nucleophile.

By simulating the reaction pathway, researchers can identify transition states (the energy maxima along the reaction coordinate) and any intermediates (local energy minima). mdpi.com The calculated activation energy (the energy difference between reactants and the transition state) determines the reaction rate. DFT studies can elucidate the mechanism, for example, by distinguishing between a concerted process and a stepwise mechanism involving a Meisenheimer-like intermediate. These simulations can also predict the regioselectivity of reactions, explaining why a nucleophile attacks a specific position on the pyridine (B92270) ring. The electronic nature of the reaction, such as whether it involves a forward or reverse electron density flux, can also be determined. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular interactions. rsc.org DFT calculations can be used to analyze and quantify these non-covalent forces, which include hydrogen bonds, halogen bonds (involving the chlorine atom), π–π stacking, and van der Waals forces. nih.govrsc.org

Understanding these interactions is key to predicting the crystal structure. For aromatic systems, π–π stacking is a common and important interaction that influences crystal packing. nih.govresearchgate.net In a similar molecule, ethyl 2-chloro-6-methylquinoline-3-carboxylate, π–π stacking interactions with centroid-centroid distances of approximately 3.68 Å were observed to generate sheets within the crystal structure. nih.govresearchgate.net The chlorine atom on this compound can participate in halogen bonding, a directional interaction with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule. rsc.org The study of these weak interactions helps explain the macroscopic properties of the material, such as its melting point and solubility. Computational analysis can reveal the hierarchy and strength of these interactions, showing how a combination of weaker forces can collectively determine the final crystal packing arrangement. nih.gov

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net Beyond the HOMO-LUMO orbitals, descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) offer a quantitative scale for reactivity. mdpi.comnih.gov A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive. mdpi.com

Fukui functions (f(r)) are particularly powerful local reactivity descriptors. beilstein-journals.org They indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov By calculating the Fukui functions for each atom in this compound, one can pinpoint the most reactive centers. For example, the analysis would likely identify the carbon atom attached to the chlorine as a primary site for nucleophilic attack, while other positions on the ring might be more susceptible to electrophilic attack. This detailed analysis of local reactivity is invaluable for predicting the outcomes of chemical reactions and designing new synthetic pathways. nih.govbeilstein-journals.org

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Diversely Substituted Pyridine (B92270) Derivatives and Heterocyclic Systems

The reactivity of the C2-chloro substituent makes ethyl 2-chloro-6-methoxyisonicotinate an excellent starting point for creating a wide array of substituted pyridine compounds. nih.gov This strategic positioning allows for selective chemical transformations, leading to the synthesis of more complex molecules.

The core structure of this compound is frequently modified through transition-metal-catalyzed cross-coupling reactions to generate novel isonicotinate (B8489971) esters with diverse functionalities. The chloro group at the 2-position is readily displaced by various nucleophiles, a common strategy for building molecular complexity.

For instance, palladium-catalyzed reactions are employed to forge new carbon-carbon and carbon-nitrogen bonds. In one documented procedure, the chloro group is substituted with a cyano group using zinc cyanide and a bis(tri-t-butylphosphine)palladium(0) catalyst. rsc.org Another key transformation is the coupling with amine nucleophiles. A specific example involves the reaction of this compound with (R)-2-methylpiperazine, facilitated by a catalyst system of palladium acetate (B1210297) and diphenylphosphino-1,1'-binaphthol (BINAP), to yield the corresponding 2-amino-substituted pyridine derivative. researchgate.net These reactions demonstrate the compound's role as a precursor to highly functionalized isonicotinate esters, which are often intermediates in the synthesis of pharmaceutically active compounds. researchgate.netnih.gov

The ethyl ester itself can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. The parent compound, this compound, can be prepared from its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid, by reacting it with thionyl chloride in ethanol (B145695). nih.govnih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound This table summarizes key synthetic transformations starting from this compound to produce functionalized isonicotinate esters.

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Zinc Cyanide | Bis(tri-t-butylphosphine)palladium(0) | Ethyl 2-cyano-6-methoxyisonicotinate rsc.org |

| (R)-2-Methylpiperazine | Palladium(II) Acetate / BINAP | Ethyl 6-methoxy-2-((R)-2-methylpiperazin-1-yl)isonicotinate researchgate.net |

While the functional groups on this compound theoretically permit its use in forming fused heterocyclic systems—for example, through substitution at the C2 position followed by an intramolecular cyclization—specific examples of this compound being used directly to construct fused or polycyclic architectures are not prominently documented in surveyed chemical literature. The synthesis of fused pyridine systems such as pyrido[1,2-a]pyrimidines or imidazo[1,2-a]pyridines typically originates from different precursors, like 2-aminopyridine (B139424) derivatives. researchgate.net

Building Block for Complex Molecular Scaffolds and Frameworks

This compound is a valuable building block for constructing complex molecular scaffolds due to its trifunctional nature. Each functional group offers a site for controlled chemical modification, allowing for the stepwise assembly of intricate structures. The C2-chloro group is the primary site for introducing complexity and diversity via cross-coupling reactions. rsc.orgresearchgate.net The ester at the C4 position can be converted into an amide or other functional groups, while the C6-methoxy group modulates the electronic properties of the pyridine ring.

The utility of this compound as a building block is highlighted by its application in the synthesis of precursors for biologically active molecules. For example, the derivatives formed from cross-coupling reactions serve as key intermediates in the development of novel antibacterial compounds and diacylglycerol acyltransferase 2 (DGAT2) inhibitors. researchgate.netnih.gov The ability to use this simple starting material to generate advanced, highly functionalized intermediates underscores its importance in programs aimed at discovering new therapeutic agents.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for biological screening. This compound is an ideal scaffold for DOS strategies due to the reliable and versatile reactivity of its C2-chloro group in palladium-catalyzed cross-coupling reactions.

A DOS strategy utilizing this compound would involve taking the common core and reacting it in parallel with a large and diverse collection of building blocks. For example, a library of amines, boronic acids, or organostannanes could be coupled to the pyridine ring at the C2 position. Each reaction would generate a unique analogue, differing in the substituent at this position. This approach allows for the systematic exploration of the chemical space around the 2-substituted-6-methoxypyridine-4-carboxylate core. By varying the coupling partners, a multitude of distinct molecular frameworks can be produced efficiently from a single, readily available precursor, embodying the core principles of diversity-oriented synthesis.

Future Research Directions for Ethyl 2 Chloro 6 Methoxyisonicotinate

Development of Greener and Sustainable Synthetic Routes

The current synthesis of Ethyl 2-chloro-6-methoxyisonicotinate, as detailed in patent literature, primarily involves the esterification of 2-chloro-6-methoxyisonicotinic acid using thionyl chloride in ethanol (B145695). google.comgoogleapis.comgoogle.com While effective, this method utilizes a hazardous reagent (thionyl chloride) and may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable synthetic pathways.

Key areas for investigation include:

Alternative Esterification Catalysts: Research into solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could provide a reusable and less corrosive alternative to thionyl chloride. nih.gov Microwave-assisted esterification has also been shown to be an efficient method for producing pyridine (B92270) esters, often with reduced reaction times and energy consumption. nih.gov

Greener Solvents: The exploration of benign solvents like ionic liquids or supercritical fluids could replace traditional volatile organic solvents, reducing environmental impact. rasayanjournal.co.in

Atom Economy: Investigating synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This could involve exploring novel cyclization or functionalization strategies for constructing the substituted pyridine ring. rsc.orgsemanticscholar.org

One-Pot Syntheses: The development of one-pot, multicomponent reactions to build the substituted pyridine core could significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. nih.gov

| Current Method | Proposed Greener Alternatives | Potential Advantages |

| Thionyl chloride/Ethanol | Solid acid catalysts, Microwave-assisted synthesis | Reduced hazardous waste, reusability of catalysts, lower energy consumption |

| Conventional Solvents | Ionic liquids, Supercritical fluids | Lower toxicity and environmental impact |

| Multi-step synthesis | One-pot, multicomponent reactions | Increased efficiency, reduced waste, simplified purification |

Catalytic Innovations for Enhanced Reactivity and Chemo-, Regio-, and Stereoselectivity

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, as demonstrated in its use for the synthesis of more complex molecules. google.com However, there is considerable scope for innovation in the catalytic systems employed to enhance the reactivity and selectivity of transformations involving this compound.

Future research should focus on:

Advanced Palladium Catalysts: The development of novel palladium catalysts with tailored ligands could lead to higher yields, lower catalyst loadings, and improved functional group tolerance in cross-coupling reactions.

Alternative Metal Catalysis: Investigating the use of more abundant and less expensive metals, such as copper or nickel, as catalysts for cross-coupling reactions with this compound could offer significant economic and environmental benefits.

Selective C-H Activation: Exploring catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring would open up new avenues for derivatization without the need for pre-functionalized starting materials.

Asymmetric Catalysis: For reactions that generate chiral centers, the development of stereoselective catalytic methods would be crucial for the synthesis of enantiomerically pure products, which is of particular importance in the pharmaceutical industry.

Advanced Spectroscopic and Computational Methodologies for Characterization and Prediction

While patents provide general confirmation of the structure of this compound through techniques like NMR and mass spectrometry, a detailed public record of its spectroscopic and computational data is lacking. googleapis.comgoogle.com Future research should aim to provide a comprehensive characterization of this compound and utilize computational tools to predict its properties and reactivity.

Spectroscopic Characterization:

A thorough spectroscopic analysis is needed, including:

Nuclear Magnetic Resonance (NMR): Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would provide unambiguous assignment of all proton and carbon signals. While specific data is not readily available, predicted chemical shifts can be estimated.

Infrared (IR) Spectroscopy: Identifying the characteristic vibrational frequencies for the C=O (ester), C-O (methoxy), and C-Cl bonds would provide valuable structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, and fragmentation analysis would help to elucidate the structure.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methoxy (B1213986) group, and two singlets for the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyridine ring (with the carbon bearing the chlorine atom being significantly downfield), the methoxy carbon, and the carbons of the ethyl group. A supplementary data file for a derivative suggests key shifts around 166.6, 164.8, 164.2, and 142.0 ppm in DMSO-d6. researchgate.net |

| IR (cm⁻¹) | Strong absorption for the C=O stretch (ester) around 1720-1740 cm⁻¹, C-O stretches for the ester and methoxy groups, and absorptions characteristic of the substituted pyridine ring. |

| Mass Spec. | A molecular ion peak corresponding to the chemical formula C₉H₁₀ClNO₃, along with characteristic isotopic patterns for the presence of a chlorine atom. |

Computational Methodologies:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. This can include optimizing the molecular structure, calculating NMR and IR spectra to compare with experimental data, and analyzing the frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Reaction Modeling: Computational modeling of potential reaction pathways can help in understanding reaction mechanisms and predicting the feasibility and selectivity of new transformations.

Exploration of Novel Reactivity and Functional Group Interconversions

The known reactivity of this compound is largely centered on the palladium-catalyzed displacement of the chloro substituent. google.com There is a significant opportunity to explore a wider range of transformations to increase its synthetic utility.

Future research directions could include:

Nucleophilic Aromatic Substitution (SNAr): Investigating a broader range of nucleophiles (e.g., amines, thiols, alkoxides) to displace the chloro group under various conditions could lead to a diverse library of substituted pyridines.

Functionalization of the Methoxy Group: The methoxy group could potentially be cleaved to reveal a hydroxypyridine, which can then undergo a different set of reactions, such as O-alkylation or conversion to a triflate for further cross-coupling.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or used in Curtius or Schmidt rearrangements.

Ring-Modifying Reactions: Exploring conditions for ring-opening or ring-expansion reactions could lead to the synthesis of novel heterocyclic systems.

By systematically investigating these areas of research, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis, paving the way for the development of new materials and biologically active compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-6-methoxyisonicotinate, and how can purity be validated?

- Methodological Answer : Common synthetic routes involve nucleophilic substitution or esterification reactions under controlled conditions. For example, chlorination at the 2-position of a methoxy-substituted pyridine ring followed by esterification with ethanol under acidic catalysis is a typical pathway. Purity validation requires techniques like high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-referencing with X-ray crystallography (using programs like SHELXL ) ensures precise molecular conformation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of H/C NMR and Fourier-transform infrared (FTIR) spectroscopy is essential. NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm and ethyl ester protons at δ ~1.3–4.3 ppm), while FTIR confirms functional groups (C=O stretch ~1700 cm, C-Cl ~550 cm). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation (e.g., [M] at m/z 229.6 for CHClNO). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX suites resolves bond lengths and angles .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The chloro substituent at the 2-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. The methoxy group at the 6-position acts as an electron-donating group, directing electrophilic substitutions. Optimize reaction conditions using palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) in anhydrous tetrahydrofuran (THF) at 80–100°C. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals. The chloro group’s electron-withdrawing effect creates a partial positive charge at the 2-position, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the conductor-like polarizable continuum model (CPCM). Validate predictions experimentally via kinetic studies and C NMR kinetic isotope effects .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent shifts. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, NOESY correlations differentiate between rotational isomers in ester groups. Cross-validate with high-resolution mass spectrometry (HRMS) and SC-XRD. If crystallinity is poor, employ dynamic NMR (DNMR) to study exchange processes at variable temperatures .

Q. How can reaction yields be optimized for this compound in large-scale syntheses?

- Methodological Answer : Implement design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and stoichiometry. For example, a central composite design (CCD) identifies optimal Pd catalyst concentration (0.5–2.0 mol%) and reaction time (12–24 hrs). Use flow chemistry for heat-sensitive intermediates to minimize decomposition. Characterize batch consistency via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Q. What are the challenges in studying the environmental fate of this compound, and how can they be addressed?

- Methodological Answer : Hydrolysis and photodegradation pathways require advanced analytical methods. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect degradation products. Simulate environmental conditions (e.g., pH 5–9, UV light exposure) in controlled reactors. Quantify half-lives using first-order kinetic models. Collaborate with computational toxicology platforms (e.g., EPA’s CompTox Dashboard) to predict ecotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond angles in this compound?

- Methodological Answer : Discrepancies often stem from approximations in DFT calculations (e.g., neglecting dispersion forces). Refine models using dispersion-corrected functionals (e.g., B3LYP-D3). Compare with SC-XRD data to identify systematic errors. For example, if the computed C-Cl bond length deviates by >0.02 Å, re-optimize the basis set or include solvent effects explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.